molecular formula C21H22N4O3 B2428719 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-58-0

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2428719
CAS RN: 899740-58-0
M. Wt: 378.432
InChI Key: UXWWYXVSPUGANN-UHFFFAOYSA-N
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Description

The compound “3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic (alkaline) property to the molecule, while the carbonyl group in the naphthyridinone would provide an acidic property .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine ring is known to undergo reactions with acids and electrophiles, while the carbonyl group can undergo various reactions such as reductions and nucleophilic additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a piperazine ring could potentially make the compound a base, while the carbonyl group could make it more reactive .

Scientific Research Applications

Structural and Spectroscopic Characterization

The compound has been synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G (d,p) basis set .

Electronic Properties

The compound has been studied for its electronic properties. The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical properties. The first hyperpolarizability value was calculated to be 25 times (9.27×10^−30 esu) greater than that of the urea used for comparison . Therefore, it has very good nonlinear optical properties .

Thermodynamic Properties

The compound’s thermodynamic properties such as heat capacity, entropy, enthalpy change, and Gibbs free energy have been studied . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .

Biological Activity

Antimicrobial activity studies were carried out to evaluate the biological activity of this synthesized complex . The experimental results were supported by molecular docking studies, and the toxicological and physicochemical properties of the complex were investigated .

Pharmacokinetic Modulation

Piperazine, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This makes the compound potentially useful in new drug discovery .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preclinical studies, it could potentially be developed into a new pharmaceutical drug .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-23-19-15(4-3-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)16-5-7-17(28-2)8-6-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWWYXVSPUGANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

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